molecular formula C14H20N2O3S B4642810 4-(4-phenyl-1-piperazinyl)tetrahydro-3-thiopheneol 1,1-dioxide

4-(4-phenyl-1-piperazinyl)tetrahydro-3-thiopheneol 1,1-dioxide

Cat. No. B4642810
M. Wt: 296.39 g/mol
InChI Key: XETLXNQKWMRQQR-UHFFFAOYSA-N
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Description

4-(4-Phenyl-1-piperazinyl)tetrahydro-3-thiopheneol 1,1-dioxide is a compound that belongs to a class of molecules incorporating a thiophene backbone and piperazine moiety. The interest in such compounds stems from their varied biological activities and potential applications in medicinal chemistry. For instance, compounds with a similar structure have been evaluated as allosteric enhancers of the A1 adenosine receptor, highlighting the significance of the phenyl and piperazine substituents in modulating biological activity (Romagnoli et al., 2008).

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of the thiophene moiety and its integration with piperazine derivatives. For example, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives has been described, demonstrating the versatility of thiophene derivatives in chemical synthesis and their potential as scaffolds for further modification (Romagnoli et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds containing thiophene and piperazine units has been extensively studied, often utilizing X-ray crystallography. These analyses reveal the conformational preferences of the piperazine ring and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, the crystal structure of a novel bioactive heterocycle, 1-benzhydryl-4-phenylmethane sulfonyl piperazine, provides insights into the conformation of the piperazine ring and its implications for biological activity (Kumar et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of thiophene dioxides, including those substituted with piperazine moieties, is characterized by their interactions with nucleophilic reagents, reducing agents, and their participation in cycloaddition reactions. These reactions are foundational for synthesizing various derivatives with potential biological activities. For example, the reactions of thiophene dioxides with maleic anhydride and nucleophilic reagents have been explored, highlighting the synthetic utility of these compounds (Melles, 2010).

properties

IUPAC Name

1,1-dioxo-4-(4-phenylpiperazin-1-yl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-14-11-20(18,19)10-13(14)16-8-6-15(7-9-16)12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETLXNQKWMRQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CS(=O)(=O)CC2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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